Bicyclo[2.2.1]heptane-2-carboxylic acid

Stereochemistry Diels-Alder cycloaddition Isomer separation

Researchers requiring a rigid bicyclic carboxylic acid scaffold often encounter inconsistent stereochemical composition across suppliers, leading to failed syntheses. Bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 824-62-4), supplied as an endo-predominant mixture (typically ≥98% endo), resolves this by providing stereochemically defined starting material for pharmaceutical intermediate synthesis. - Direct precursor to 2-bromonorbornane-1-carboxylic acid, a key pharma intermediate; endo stereochemistry enables selective 1-position bromination. - Core scaffold for potent 5-HT₁A receptor ligands (amide derivative CHEMBL22482: Ki = 0.230 nM). - Reliably forms centrosymmetric carboxyl dimers (O···O: 2.635-2.675 Å) for crystal engineering applications.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 824-62-4
Cat. No. B1346715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2-carboxylic acid
CAS824-62-4
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)
InChIKeyJESWDXIHOJGWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 824-62-4): A Rigid Norbornane Scaffold for Isomer-Dependent Synthesis and Pharmaceutical Intermediates


Bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 824-62-4), also known as norbornane-2-carboxylic acid, is a saturated bicyclic carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1]. The compound features a rigid norbornane skeleton that imparts distinct steric and electronic properties, making it a valuable scaffold in organic synthesis and medicinal chemistry [1]. Commercially, the compound is predominantly supplied as the endo isomer (CAS 934-28-1), with typical purities of 95-98% where the endo isomer predominates .

Why Endo/Exo Isomerism in Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 824-62-4) Prevents Generic Interchangeability


Bicyclo[2.2.1]heptane-2-carboxylic acid exists in two distinct stereoisomeric forms—endo (CAS 934-28-1) and exo (CAS 934-29-2)—which differ in the spatial orientation of the carboxylic acid group relative to the bicyclic framework [1]. These isomers are not freely interconvertible and exhibit markedly different physical properties, reactivity, and biological behavior. For instance, the endo isomer melts at approximately 40°C whereas the exo isomer is reported to have a higher melting point . In synthetic applications, the endo isomer is typically the predominant product from Diels-Alder cycloadditions due to secondary orbital interactions, while the exo isomer often requires specialized catalytic conditions for selective synthesis [2]. Substituting one isomer for the other without verifying stereochemical purity can lead to failed syntheses, irreproducible results, or altered biological activity. Consequently, procurement decisions must account for the specific isomeric composition required for a given application.

Quantitative Differentiation of Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 824-62-4) Against Structural Analogs


Isomeric Composition and Synthetic Access: Endo vs. Exo Selectivity in Bicyclo[2.2.1]heptane-2-carboxylic Acid Procurement

The commercial product (CAS 824-62-4) is predominantly the endo isomer, with GC assay specifications of ≥97.5% (sum of endo and exo isomers) . In contrast, the pure exo isomer (CAS 934-29-2) is a distinct chemical entity that is not commercially available as a mixture with the endo form and exhibits different physical properties . In TiCl₄-catalyzed Diels-Alder reactions, high exo:endo ratios can be achieved for exo-norbornane-2-carboxylic acid derivatives, demonstrating that the exo isomer is accessible but requires specialized synthetic conditions [1].

Stereochemistry Diels-Alder cycloaddition Isomer separation

Acidity (pKa) Differentiation: Bicyclo[2.2.1]heptane-2-carboxylic Acid vs. 2-Amino Derivative (BCH)

Bicyclo[2.2.1]heptane-2-carboxylic acid has a predicted pKa of 4.83 ± 0.20 , whereas its 2-amino derivative, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH, CAS 20448-79-7), exhibits a significantly lower predicted pKa of 2.58 ± 0.20 . This difference of approximately 2.25 pKa units reflects the electron-withdrawing effect of the α-amino group and translates to markedly different ionization states at physiological pH.

Acid-base chemistry Drug design Ionization state

Hydrogen-Bonding Patterns in Crystal Structures: Endo-2-carboxylic Acid vs. 1-Carboxylic Acid Regioisomer

X-ray crystallographic analysis of (±)-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid diastereomers reveals that both the di-endo (I) and 2-endo-3-exo (II) isomers crystallize as centrosymmetric carboxyl dimers with hydrogen-bonding O⋯O distances of 2.635 (3) Å and 2.675 (2) Å, respectively [1]. In contrast, the 1-carboxylic acid regioisomer—exemplified by (±)-ketopinic acid (7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid)—crystallizes with asymmetric units containing two molecules paired by mutual carboxyl hydrogen bonding without ketone involvement [2].

Crystallography Supramolecular chemistry Hydrogen bonding

Enantioselective Catalysis: Exo-Norbornane-2-carboxylic Acid as a Chiral Catalyst vs. Endo-Predominant Mixture

(2S)-Norbornane-2-carboxylic acid (the exo enantiomer, CAS 934-29-2) has been employed as a catalyst in enantioselective reactions, functioning as a reactive triflate to catalyze the formation of cycloadducts . The commercial endo-predominant mixture (CAS 824-62-4) lacks this demonstrated catalytic activity because the endo stereochemistry positions the carboxyl group less favorably for the required transition-state organization. In palladium-catalyzed methoxycarbonylation of norbornene, an enantioselectivity of up to 40% has been achieved using chiral phosphine ligands, though the parent acid itself is not the active catalyst .

Asymmetric catalysis Chiral building blocks Enantioselective synthesis

Biological Activity of Key Derivatives: 5-HT₁A Receptor Affinity of a Bicyclo[2.2.1]heptane-2-carboxylic Acid Amide

An amide derivative of bicyclo[2.2.1]heptane-2-carboxylic acid—specifically the {4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-amide (CHEMBL22482)—exhibits high-affinity binding to the 5-HT₁A serotonin receptor with a Ki of 0.230 nM in rat brain cortex membranes [1]. In contrast, the parent carboxylic acid (CAS 824-62-4) itself shows no reported affinity for this target. The closely related 2-amino derivative BCH (CAS 20448-79-7) targets entirely different systems: it acts as an L-type amino acid transporter (LAT1) inhibitor and glutamate dehydrogenase (GDH) activator, improving glycemic control in db/db diabetic mice at an oral dose of 0.7 g/kg [2].

GPCR pharmacology Serotonin receptor Drug discovery

Evidence-Based Application Scenarios for Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 824-62-4)


Synthesis of 2-Bromonorbornane-1-carboxylic Acid via Endo-Selective Bromination

Bicyclo[2.2.1]heptane-2-carboxylic acid (endo-predominant mixture, CAS 824-62-4) serves as the direct precursor for the preparation of 2-bromonorbornane-1-carboxylic acid, a valuable pharmaceutical intermediate . The endo stereochemistry of the commercial product positions the carboxyl group for selective bromination at the 1-position. This application requires the endo-rich mixture rather than pure exo isomer.

Chiral Building Block for Enantioselective Synthesis via Exo Isomer

For asymmetric synthesis applications, the pure exo enantiomer (CAS 934-29-2) is required as a chiral catalyst or chiral building block. (2S)-Norbornane-2-carboxylic acid has been demonstrated to function as a reactive triflate in enantioselective cycloaddition reactions . The commercial endo-predominant mixture (CAS 824-62-4) is not a suitable substitute for these stereochemically demanding transformations.

Pharmacological Tool Compound Derivatization: 5-HT₁A Receptor Ligands

The bicyclo[2.2.1]heptane-2-carboxylic acid scaffold can be elaborated into potent 5-HT₁A receptor ligands. The amide derivative CHEMBL22482, constructed from this carboxylic acid core, displays a Ki of 0.230 nM for the 5-HT₁A receptor [1]. The parent acid serves as the essential starting material for synthesizing such pharmacological probes.

Crystallographic Studies of Centrosymmetric Carboxyl Dimers

The 2-carboxylic acid substitution pattern of bicyclo[2.2.1]heptane-2-carboxylic acid reliably yields centrosymmetric carboxyl dimers in the solid state, as demonstrated by O⋯O hydrogen-bonding distances of 2.635-2.675 Å in 3-benzoyl derivatives [2]. This predictable supramolecular motif is valuable for crystal engineering and solid-state reactivity studies, distinguishing it from the 1-carboxylic acid regioisomer.

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